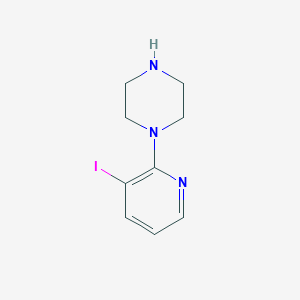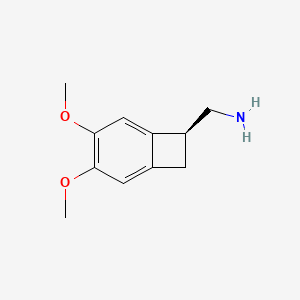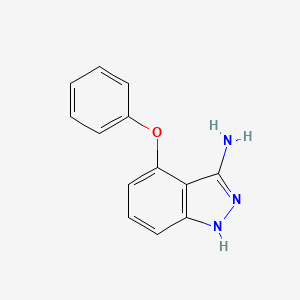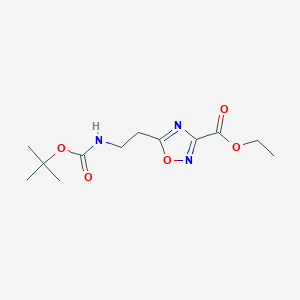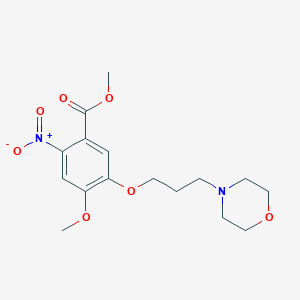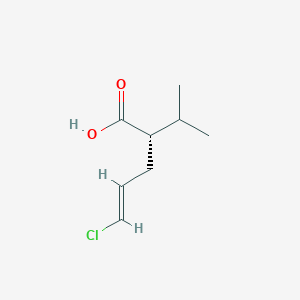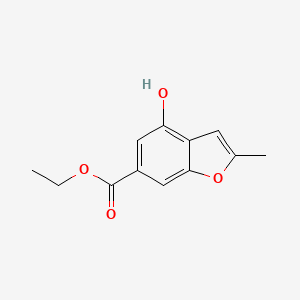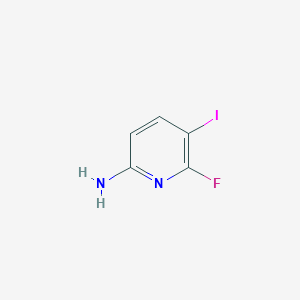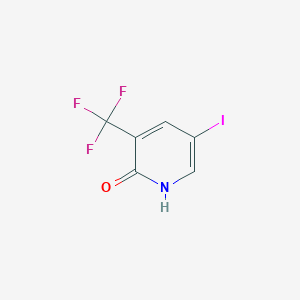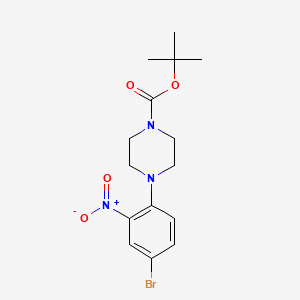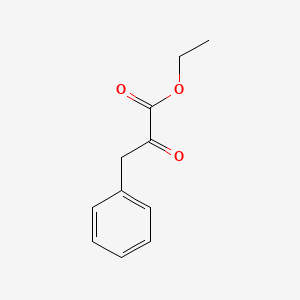
Ethyl 2-oxo-3-phenylpropanoate
Descripción general
Descripción
Ethyl 2-oxo-3-phenylpropanoate is a chemical compound with the molecular formula C11H12O3 . It is also known as Ethyl 3-oxo-2-phenylpropanoate .
Synthesis Analysis
The synthesis of esters like this compound has been a topic of interest in the field of organic chemistry . One method involves the use of photochemical strategies, which have become increasingly popular . The reaction mechanisms involved in these strategies mainly include single electron transfer, energy transfer, or other radical procedures .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 192.211 Da .Chemical Reactions Analysis
The reaction mechanisms of Rhodium-catalyzed annulation of 2-phenyl-1H-indole with Ethyl 2-diazo-3-oxo-3-phenylpropanoate were investigated by employing the density functional theory (DFT) calculations . Five main steps are included in this reaction: N–H bond activation, C–H bond activation, N2 elimination, migratory insertion of carbine, and protonation .Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.211 Da . It has a mono-isotopic mass of 192.078644 Da .Mecanismo De Acción
Target of Action
Ethyl 2-oxo-3-phenylpropanoate is a complex organic compound that has been studied in the context of various chemical reactions
Mode of Action
It has been involved in rhodium-catalyzed annulation reactions . The reaction mechanisms were investigated by employing the density functional theory (DFT) calculations. Five main steps are included in this reaction: N–H bond activation, C–H bond activation, N2 elimination, migratory insertion of carbine, and protonation .
Biochemical Pathways
The compound has been studied in the context of chemical reactions, particularly in Rhodium-Catalyzed Annulation reactions . .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in organic solvents and fats . This could potentially affect its bioavailability and distribution within the body.
Result of Action
The compound has been studied in the context of chemical reactions
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound can volatilize with water vapor and turn yellow in air and sunlight . These factors could potentially affect the compound’s stability and efficacy.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Ethyl 2-oxo-3-phenylpropanoate plays a significant role in biochemical reactions, particularly in the context of aromatic ketones. It interacts with various enzymes and proteins, influencing their activity. For instance, it is known to interact with enzymes involved in the metabolism of aromatic compounds, such as cytochrome P450 enzymes. These interactions often involve the oxidation of the phenyl group, leading to the formation of hydroxylated metabolites .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors involved in the regulation of genes associated with oxidative stress responses. Additionally, it can affect cellular metabolism by altering the flux of metabolites through key metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. For instance, it can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other aromatic compounds. Additionally, it can induce changes in gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity. Toxic or adverse effects have been observed at very high doses, including oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of the phenyl group. This leads to the formation of hydroxylated metabolites, which can further undergo conjugation reactions to form more water-soluble compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, which allows it to readily cross cell membranes .
Subcellular Localization
This compound is localized to various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. For example, its interaction with mitochondrial enzymes can affect mitochondrial metabolism and energy production .
Propiedades
IUPAC Name |
ethyl 2-oxo-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRHEGMAWYPMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6613-41-8 | |
| Record name | ethyl 2-oxo-3-phenylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


